N-(2,3-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-3-methylbenzamide
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Overview
Description
N-(2,3-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-3-methylbenzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-3-methylbenzamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline derivative, followed by its reaction with the appropriate benzamide precursor under specific conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, solvents, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could be used to modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to quinoline N-oxide derivatives, while substitution could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a component in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-3-methylbenzamide
- N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-3-methylbenzamide
Uniqueness
The unique combination of functional groups in N-(2,3-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-3-methylbenzamide may confer specific properties, such as enhanced biological activity or stability, compared to similar compounds.
Properties
CAS No. |
665014-12-0 |
---|---|
Molecular Formula |
C27H26N2O2 |
Molecular Weight |
410.5g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-3-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C27H26N2O2/c1-17-7-5-9-21(13-17)27(31)29(25-10-6-8-19(3)20(25)4)16-23-15-22-14-18(2)11-12-24(22)28-26(23)30/h5-15H,16H2,1-4H3,(H,28,30) |
InChI Key |
IPCOINHQJZGNJA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C4=CC=CC(=C4C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C4=CC=CC(=C4C)C |
Origin of Product |
United States |
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